

Preparation of 1,1,3-tribromoacetone from 1,3-dibromoacetone

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

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Application Note: Synthesis of 1,1,3-Tribromoacetone Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of **1,1,3-tribromoacetone** from **1,3-**dibromoacetone. The described method is an electrophilic alphahalogenation reaction conducted under acidic conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable method for the preparation of this highly functionalized ketone. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

1,1,3-Tribromoacetone is a highly brominated ketone with the molecular formula C₃H₃Br₃O.[1] Its structure, featuring a reactive carbonyl group and three bromine atoms, makes it a valuable intermediate in various organic syntheses.[1] Specifically, it serves as a building block for more complex organic molecules and has applications in pharmaceutical manufacturing.[1] The preparation of **1,1,3-tribromoacetone** typically involves the further bromination of less substituted bromoacetones.[1] This protocol details a specific and efficient method for the conversion of **1,3**-dibromoacetone to **1,1,3-tribromoacetone** using elemental bromine in a glacial acetic acid solvent system.



Reaction and Mechanism

The synthesis of **1,1,3-tribromoacetone** from 1,3-dibromoacetone is an example of an acid-catalyzed alpha-halogenation of a ketone.[2][3][4][5] In the presence of an acid, the carbonyl oxygen of 1,3-dibromoacetone is protonated, which facilitates the formation of an enol intermediate.[2][3] This enol, a nucleophile, then attacks the electrophilic bromine, leading to the substitution of an alpha-hydrogen with a bromine atom.[2][3] The reaction is selective for the alpha-carbon that is already monosubstituted with bromine, leading to the formation of the 1,1,3-trisubstituted product.

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
1,3-Dibromoacetone	≥98%	Commercially Available
Bromine	Reagent Grade	Commercially Available
Glacial Acetic Acid	ACS Grade	Commercially Available

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Condenser
- Heating mantle with a stirrer
- Distillation apparatus
- Vacuum source

Procedure:



- A solution of 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid is prepared in a three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser.
- The solution is heated to a temperature of 80-90° C.
- A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to the heated 1,3-dibromoacetone solution over a period of one hour. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, the reaction mixture is stirred at 80-90° C until the reaction is complete (monitoring by TLC or GC is recommended).
- The glacial acetic acid is then removed by distillation under reduced pressure.
- The crude product is purified by vacuum distillation.

Product Characterization:

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of 1,1,3-tribromoacetone.
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
- Boiling Point Measurement: The boiling point of **1,1,3-tribromoacetone** is reported to be 114-116°C at 14 mmHg.[1]

Data Summary

Reactant and Product Quantities:



Compound	Molecular Weight (g/mol)	Amount (g)	Moles
1,3-Dibromoacetone	215.86	210	0.973
Bromine	159.81	150	0.939
1,1,3- Tribromoacetone	294.76	180	0.611

Reaction Conditions and Yield:

Parameter	Value
Reaction Temperature	80-90° C
Reaction Time	1 hour (for addition)
Solvent	Glacial Acetic Acid
Theoretical Yield of 1,1,3-Tribromoacetone	287 g
Actual Yield of 1,1,3-Tribromoacetone	180 g
Percent Yield	~62.7%
Byproduct	1,1,1,3-Tetrabromoacetone (21 g)

Visualizations



Reaction Setup Prepare a solution of 1,3-dibromoacetone in glacial acetic acid Heat the solution to 80-90°C Reaction Add bromine solution dropwise over 1 hour Maintain temperature and stir Work-up and Purification Remove acetic acid via distillation Purify by vacuum distillation Product Analysis Characterize product (NMR, GC-MS, BP)

Experimental Workflow for the Synthesis of 1,1,3-Tribromoacetone

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Caption: Experimental workflow for the synthesis of **1,1,3-tribromoacetone**.



Safety Precautions

- 1,3-Dibromoacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Bromine is highly corrosive, toxic, and causes severe burns. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn. Have a bromine spill kit readily available.
- Glacial Acetic Acid is corrosive and can cause burns. Handle with care and wear appropriate PPE.
- The reaction is exothermic; proper temperature control is crucial to avoid runaway reactions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **1,1,3-tribromoacetone** from **1,3-**dibromoacetone. The procedure is straightforward and utilizes readily available reagents and standard laboratory equipment. The provided data and workflow diagrams offer a clear guide for researchers to successfully replicate this synthesis. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.

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